molecular formula C12H18N2 B1321257 2-Phenethylpiperazine CAS No. 91907-37-8

2-Phenethylpiperazine

Cat. No.: B1321257
CAS No.: 91907-37-8
M. Wt: 190.28 g/mol
InChI Key: FRTXUSHWBSBIAT-UHFFFAOYSA-N
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Description

2-Phenethylpiperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, characterized by the presence of a phenethyl group attached to the nitrogen atom of the piperazine ring. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylpiperazine can be synthesized through various methods. One common approach involves the reaction of phenethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenethylpiperazine derivatives. This method ensures high yields and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenethylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, making it a compound of interest for therapeutic research .

Comparison with Similar Compounds

Uniqueness: 2-Phenethylpiperazine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other piperazine derivatives .

Biological Activity

2-Phenethylpiperazine (PEP) is a bicyclic compound derived from piperazine, featuring a phenethyl group that enhances its biological activity. This compound has garnered attention in pharmacological research due to its interactions with various neurotransmitter systems, particularly its effects on serotonin and dopamine receptors. The exploration of PEP's biological activity encompasses its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Serotonin Receptor Interaction : PEP has been identified as a selective antagonist for the serotonin 5-HT2A receptor. Research indicates that compounds derived from PEP can significantly improve sleep consolidation and deep sleep in animal models by modulating serotonin pathways, which are crucial for sleep regulation .
  • Dopamine Receptor Modulation : PEP has also shown affinity for dopamine receptors, particularly D2 receptors. This interaction is significant for its potential use in treating mood disorders and schizophrenia, where dopamine dysregulation is a common feature.
  • CNS Activity : Studies have demonstrated that PEP and its derivatives exhibit favorable central nervous system (CNS) partitioning, which is essential for their effectiveness in neurological applications. The pharmacokinetic profiles of certain PEP derivatives suggest good absorption and distribution in the CNS .

Table of Biological Activities

Activity Mechanism Reference
Sleep Improvement5-HT2A receptor antagonism
Antidepressant EffectsDopamine D2 receptor modulation
Antitumor ActivityInduction of oxidative stress in cancer cells
Antibacterial PropertiesModerate activity against various bacteria

Case Study 1: Sleep Disorders

A study investigated the effects of PEP derivatives on sleep patterns in rats. The results indicated that certain derivatives significantly increased delta power during sleep, suggesting enhanced deep sleep quality. This study highlights the potential of PEP-based compounds in developing treatments for insomnia and other sleep-related disorders .

Case Study 2: Cancer Treatment

Recent research explored the antitumor properties of PEP derivatives against non-small-cell lung cancer (NSCLC). One derivative exhibited a marked reduction in tumor growth in xenograft models, attributed to increased reactive oxygen species (ROS) generation leading to apoptosis in cancer cells. These findings suggest that PEP derivatives could be promising candidates for cancer therapeutics .

Case Study 3: Antibacterial Activity

Another study assessed the antibacterial efficacy of PEP derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The results revealed moderate antibacterial activity, indicating the potential application of these compounds in treating bacterial infections .

Properties

IUPAC Name

2-(2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXUSHWBSBIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610710
Record name 2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91907-37-8
Record name 2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 1,4-dibenzyl-2-styryl-piperazine (289 mg, 0.78 mmol), palladium hydroxide (36 mg, 20 wt. % on carbon), and ethanol (100 mL) in a hydrogenation vessel. Shake and heat at 60° C. under a hydrogen atmosphere (60 psi). After 24 hours, cool to ambient temperature and filter the palladium hydroxide. Concentrate the filtrate and purify by silica gel chromatography using 2N ammonia in methanol-methylene chloride (20%) as the eluent to give the title compound: mass spectrum (ion spray): m/z=191 (M+1); 1H NMR (DMSO-d6): δ7.11–7.31 (m, 5H), 2.82–2.39 (m, 8H), 2.18 (dd, 1H), 1.48 (dd, 2H).
Name
1,4-dibenzyl-2-styryl-piperazine
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine (100 mg, 0.2 mmol) in THF (2 mL) to a cooled (−78° C.) suspension of metallic Na (36.8 mg, 1.6 mmol) and naphthalene (230.4 mg, 1.8 mmol) in fresh distilled THF(4 mL) was under nitrogen and stir at −78° C. After 1 hour, TLC indicated the reaction is complete. Hydrolyze the reaction with brine (10 mL) and extract with CH2Cl2 (3×10 mL). Combine the organic layers and dry over Na2SO4 and evaporate. Pass the resulting residue through a SCX column to obtain the title compound as a solid: mass spectrum (electrospray): (m/z)=191.2 (M+1); 1H NMR (CDCl3): δ7.30–7.25 (m, 2H), 7.20–7.15 (m, 3H), 3.00–2.61 (m, 8H), 2.40 (t, 1H, J=11.7 Hz), 1.70 (br, 2H), 1.67–1.60 (m, 2H).
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
36.8 mg
Type
reactant
Reaction Step Two
Quantity
230.4 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenethylpiperazine
Reactant of Route 2
2-Phenethylpiperazine
Reactant of Route 3
2-Phenethylpiperazine
Reactant of Route 4
2-Phenethylpiperazine
Reactant of Route 5
2-Phenethylpiperazine
Reactant of Route 6
2-Phenethylpiperazine

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